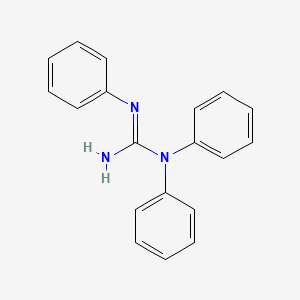
3-Acetamino-9-methylcarbazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetamino-9-methylcarbazole hydrochloride is a chemical compound that belongs to the carbazole family Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamino-9-methylcarbazole hydrochloride typically involves the acylation of 9-methylcarbazole with acetic anhydride in the presence of a catalyst, followed by the introduction of a hydrochloride group. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the acylation reaction.
Catalyst: Acid catalysts such as sulfuric acid or phosphoric acid to promote the reaction.
Solvent: Organic solvents like dichloromethane or chloroform to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
3-Acetamino-9-methylcarbazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted carbazoles, amine derivatives, and oxidized carbazole compounds.
科学研究应用
3-Acetamino-9-methylcarbazole hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.
Industry: Utilized in the production of organic electronic materials, such as light-emitting diodes (LEDs) and photovoltaic cells.
作用机制
The mechanism of action of 3-Acetamino-9-methylcarbazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
3-Amino-9-ethylcarbazole: Another carbazole derivative with similar structural features but different functional groups.
9-Methylcarbazole: The parent compound from which 3-Acetamino-9-methylcarbazole hydrochloride is derived.
N-Methylcarbazole: A related compound with a methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific acetamino and methyl substitutions, which confer distinct chemical and biological properties
属性
| 64049-33-8 | |
分子式 |
C15H15ClN2O |
分子量 |
274.74 g/mol |
IUPAC 名称 |
N-(9-methyl-9H-carbazol-9-ium-1-yl)acetamide;chloride |
InChI |
InChI=1S/C15H14N2O.ClH/c1-10(18)16-13-8-5-7-12-11-6-3-4-9-14(11)17(2)15(12)13;/h3-9H,1-2H3,(H,16,18);1H |
InChI 键 |
DEULAUISTMYAOY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=CC2=C1[NH+](C3=CC=CC=C23)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)


![[2-(Carbamoylamino)phenoxy]acetic acid](/img/structure/B13767101.png)
